molecular formula C21H30O2 B588075 11-cis-Retinoic Acid Methyl Ester CAS No. 25428-67-5

11-cis-Retinoic Acid Methyl Ester

Cat. No.: B588075
CAS No.: 25428-67-5
M. Wt: 314.469
InChI Key: SREQLAJQLXPNMC-JIWRVPIVSA-N
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Description

“11-cis-Retinoic Acid Methyl Ester” is a derivative of vitamin A . It is a vital metabolite that plays a prominent role in embryological advancement and cellular differentiation . The molecular formula of “this compound” is C21H30O2 .


Synthesis Analysis

The synthesis of “this compound” involves the enzyme multifunctional acyltransferase (MFAT), which has been identified as the 11-cis-specific retinyl-ester synthase in retinal Müller cells . MFAT exhibits much higher catalytic efficiency as a synthase of 11-cis-retinyl esters versus other retinyl-ester isomers .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+ .


Chemical Reactions Analysis

The regeneration of 11-cis-retinal, the universal chromophore of the vertebrate retina, is a complex process involving photoreceptors and adjacent retinal pigment epithelial cells (RPE). 11-cis-Retinal is coupled to opsins in both rod and cone photoreceptor cells and is photo-isomerized to all-trans-retinal by light .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 314.4617 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Visual Function and Retinoid Metabolism

Role in Vision and Retinoid Metabolism 11-cis-Retinoic Acid Methyl Ester, through its derivative 11-cis-retinal, serves as the chromophore in visual pigments. This chromophore plays a crucial role in the phototransduction process, where light is converted into electrical signals by the retina. The metabolism of 11-cis-retinal and its esters is integral to the visual cycle, ensuring continuous regeneration of the visual pigment rhodopsin, essential for vision in low-light conditions. The process involves a series of enzymatic reactions that convert dietary vitamin A into 11-cis-retinal, highlighting the importance of retinoid metabolism in maintaining visual function and health (Lidén & Eriksson, 2006).

Enzymatic Activities and Retinoid Cycling Research has illuminated the role of various enzymes in the conversion of retinol into its active derivatives, including the isomerization and oxidation of retinol to produce 11-cis-retinal. These enzymatic activities are critical for the biosynthesis of the visual chromophore and the regulation of gene expression through retinoid signaling pathways. The identification and characterization of retinol dehydrogenases and other enzymes involved in retinoid metabolism provide insights into the complex mechanisms that support vision and retinoid homeostasis (Driessen et al., 2000).

Therapeutic Applications

Retinal Degenerative Diseases The understanding of retinoid metabolism and the visual cycle has paved the way for exploring therapeutic strategies for retinal degenerative diseases. By manipulating the visual cycle and retinoid metabolism, researchers aim to develop treatments that can slow the progression of diseases like retinitis pigmentosa and age-related macular degeneration. These strategies may involve the modulation of enzyme activities or the use of retinoid derivatives to replenish or mimic the function of visual chromophores (Perusek & Maeda, 2013).

Safety and Hazards

The safety data sheet for a similar compound, CIS-11-OCTADECENOIC ACID METHYL ESTER, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Retinoic acids, as anti-cancer drugs, have been used for treating cancer patients over a long period of time. Lately, drug toxicity and chemoresistance are widely acknowledged in cancer treatments. RA treatment alone is not highly effective in various types of cancer, including prostate, breast, and lung cancers . Future directions include the exploration of the ways of targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes .

Mechanism of Action

Target of Action

The primary target of 11-cis-Retinoic Acid Methyl Ester, also known as (11cis)-O~15~-Methylretinoic acid, is the retinoic acid receptors (RARs). These receptors are part of the nuclear receptor family and play crucial roles in regulating gene expression .

Mode of Action

The compound interacts with its targets, the RARs, by binding to them. This binding triggers a conformational change in the receptor, allowing it to act as a transcription factor. The RARs then bind to retinoic acid response elements in the promoters of different genes, influencing their expression .

Biochemical Pathways

The compound affects the retinoid signaling pathway. This pathway plays a key role in various biological processes, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The compound’s interaction with RARs influences the expression of genes involved in these processes.

Pharmacokinetics

They can also be stored in the body in relatively high levels

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of processes regulated by the retinoid signaling pathway. These effects include influencing cell differentiation and proliferation, immune response, and visual processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s stability can be affected by light, heat, oxygen, moisture, and pH . Additionally, the compound’s action can be influenced by the individual’s diet, as vitamin A must be acquired from the diet

Properties

IUPAC Name

methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-JIWRVPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858369
Record name (11cis)-O~15~-Methylretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25428-67-5
Record name (11cis)-O~15~-Methylretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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